molecular formula C11H22ClNO4S B12763588 (R)-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride CAS No. 83544-81-4

(R)-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride

Cat. No.: B12763588
CAS No.: 83544-81-4
M. Wt: 299.82 g/mol
InChI Key: TXCBONHJNUFXER-SBSPUUFOSA-N
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Description

®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound that features a carboxylic acid group, a mercapto group, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-carboxy-2-propanol and 4-mercapto-1-oxobutanoic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Catalysts: To enhance the reaction rates and selectivity.

    Purification Techniques: Such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The ester linkage can be reduced to form alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Alcohols: Formed from the reduction of the ester linkage.

    Substituted Ammonium Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique functional groups.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Bioconjugation: It can be used to modify biomolecules for research purposes.

Medicine

    Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays due to its specific binding properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride involves:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways: It may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Carboxy-2-(4-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with a hydroxyl group instead of a mercapto group.

    ®-3-Carboxy-2-(4-amino-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with an amino group instead of a mercapto group.

Uniqueness

    Functional Groups:

    Reactivity: The compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

83544-81-4

Molecular Formula

C11H22ClNO4S

Molecular Weight

299.82 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(4-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4S.ClH/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-4-6-17;/h9H,4-8H2,1-3H3,(H-,13,14,17);1H/t9-;/m1./s1

InChI Key

TXCBONHJNUFXER-SBSPUUFOSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCS.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCS.[Cl-]

Origin of Product

United States

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